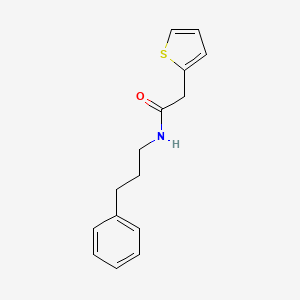
N-(3-phenylpropyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-2-(2-thienyl)acetamide, also known as Tianeptine, is a pharmaceutical compound used to treat depression and anxiety disorders. It was first developed in France in the 1960s and has since been used in many countries around the world. Tianeptine is a unique antidepressant because it has a different mechanism of action than traditional antidepressants.
作用機序
N-(3-phenylpropyl)-2-(2-thienyl)acetamide works by modulating the glutamatergic system in the brain. It enhances the uptake of serotonin and increases the release of dopamine in the prefrontal cortex. This compound also stimulates the release of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons in the brain.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to increase the expression of BDNF and enhance neuroplasticity in the brain. This compound also increases the expression of glutamate receptors, which are important for learning and memory. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain.
実験室実験の利点と制限
N-(3-phenylpropyl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. This compound is also stable and has a long shelf life. However, this compound is expensive and can be difficult to obtain in large quantities. Additionally, this compound has a short half-life and must be administered frequently to maintain therapeutic levels in the body.
将来の方向性
There are several future directions for N-(3-phenylpropyl)-2-(2-thienyl)acetamide research. One area of interest is the potential use of this compound in treating addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is the potential use of this compound in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to enhance neuroplasticity and promote the growth of new neurons, which could be beneficial in these diseases. Finally, there is interest in developing new this compound analogs that have improved pharmacokinetic properties and increased efficacy.
合成法
N-(3-phenylpropyl)-2-(2-thienyl)acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-chlorothiophene with ethylmagnesium bromide, followed by reaction with phenylacetaldehyde and acetic anhydride. This method yields this compound in high purity and is commonly used in pharmaceutical production.
科学的研究の応用
N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been extensively studied for its antidepressant effects. It has been shown to improve mood, reduce anxiety, and increase cognitive function in animal models. In human studies, this compound has been shown to be effective in treating major depressive disorder and anxiety disorders. This compound has also been studied for its potential use in treating chronic pain and addiction.
特性
IUPAC Name |
N-(3-phenylpropyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-15(12-14-9-5-11-18-14)16-10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBYNFPZYOHVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
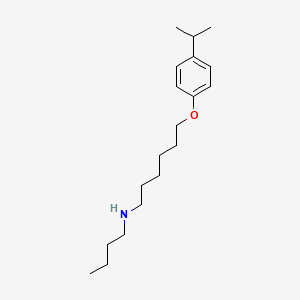
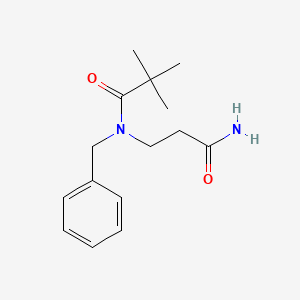
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
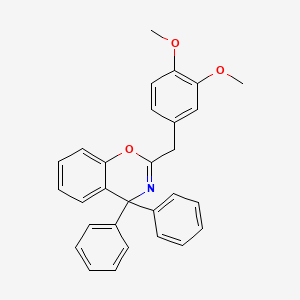
![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
![N-mesityl-2-methyl-3-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4936801.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4936805.png)
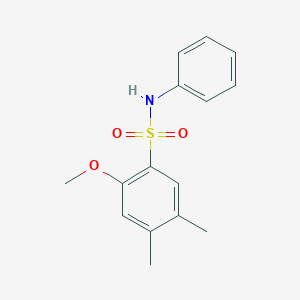
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)
![3-[(2-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4936842.png)